
1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H22BFN2O3 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a pyrazole core substituted with a fluoromethoxybenzyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 335.17 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including protein kinases and receptors involved in signaling pathways. The presence of the pyrazole ring suggests potential activity against kinases, which are crucial for cellular processes like proliferation and metabolism.
In Vitro Studies
In vitro assays have demonstrated that derivatives of pyrazole compounds can exhibit significant inhibition of specific kinases. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting Aurora-A kinase activity, which is essential for cell cycle regulation .
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profiles of pyrazole-based compounds. For example, compounds similar to this compound have shown significant analgesic effects in pain models . The analgesic potency was assessed using the acetic acid-induced writhing test in mice, where the compound's efficacy was compared to standard analgesics.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of a closely related pyrazole compound in an acetic acid-induced writhing model. The results indicated that the compound exhibited an ED50 value significantly lower than that of commonly used analgesics like ketorolac. This suggests that modifications in the structure can enhance analgesic properties .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition potential of pyrazole derivatives. The study highlighted that certain substitutions on the pyrazole ring could lead to increased selectivity and potency against specific kinases involved in cancer progression .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂B₁F₁N₃O₃ |
Molecular Weight | 335.17 g/mol |
Analgesic ED50 (in mice) | 7.43 µg/kg |
Comparison Drug (Ketorolac) | 2800 µg/kg |
Research Findings
- Analgesic Potency : The compound showed enhanced analgesic activity compared to traditional analgesics.
- Kinase Selectivity : Structural modifications can significantly impact kinase inhibition profiles.
- Therapeutic Potential : Given its biological activities, this compound may be explored further for therapeutic applications in pain management and cancer treatment.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-9-20-21(11-13)10-12-6-7-15(22-5)14(19)8-12/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPUZEFPLGANSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.